physical properties of 1,2-di-o-phytanyl-sn-glycero-3-phosphoethanolamine
physical properties of 1,2-di-o-phytanyl-sn-glycero-3-phosphoethanolamine
An In-Depth Technical Guide to the Physical Properties of 1,2-di-o-phytanyl-sn-glycero-3-phosphoethanolamine (DPhPE)
Introduction: The Unique Nature of an Archaeal Lipid Analogue
In the vast landscape of lipids that constitute cellular membranes, those found in the domain of Archaea stand apart. These organisms, often thriving in the planet's most extreme environments, possess membranes built from lipids with unique structural features that confer remarkable stability. 1,2-di-o-phytanyl-sn-glycero-3-phosphoethanolamine (DPhPE) is a synthetic diether phospholipid that serves as a crucial model for studying the fundamental properties of these archaeal lipids.[1][2]
Unlike the ester-linked, straight-chain fatty acids found in bacteria and eukaryotes, archaeal lipids are characterized by ether linkages and isoprenoid hydrocarbon chains.[3][4][5] DPhPE embodies these features, possessing two C20 phytanyl chains linked via ether bonds to an sn-glycerol-3-phosphate backbone, with an ethanolamine headgroup.[6][7] This architecture is not merely a chemical curiosity; it is the foundation of membranes that can withstand extremes of temperature, pH, and salinity, making DPhPE and its analogues subjects of intense interest for researchers in biophysics, membrane biology, and drug delivery.[4] This guide provides a detailed exploration of the core physical properties of DPhPE, the experimental methodologies used to characterize it, and its applications in science and technology.
Molecular Architecture and Core Physicochemical Data
The defining characteristics of DPhPE originate from its molecular structure. The ether linkages are chemically more robust and resistant to hydrolysis than the ester bonds found in conventional phospholipids.[3] Furthermore, the phytanyl chains are saturated and highly branched, with methyl groups projecting from the isoprenoid backbone. This extensive branching sterically hinders the tight, ordered packing that characterizes the gel phase of straight-chain lipids.
Caption: Molecular structure of 1,2-di-o-phytanyl-sn-glycero-3-phosphoethanolamine (DPhPE).
The fundamental physical properties of DPhPE are summarized below, providing a baseline for understanding its behavior in more complex systems.
| Property | Value | Source |
| Chemical Formula | C45H92NO7P | [6] |
| Molecular Weight | 776.205 g/mol | [6][7] |
| Type | Diether Phospholipid | [5] |
| Common Synonyms | 4ME 16:0 Diether PE, DoPhPE | [5][7] |
Phase Behavior and Unique Membrane Properties
The most striking physical property of DPhPE and related archaeal lipids is their phase behavior. Unlike conventional diester phospholipids such as dipalmitoylphosphatidylcholine (DPPC), which exhibit a distinct and sharp gel-to-liquid crystalline phase transition, membranes composed of DPhPE remain in a liquid-crystalline state over a vast temperature range.[8][9][10]
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Absence of Gel-to-Liquid Crystalline Phase Transition: Differential scanning calorimetry (DSC) studies on liposomes made from pure archaeal diether lipids, including DPhPE analogues, show no characteristic endothermic peaks between 0°C and 100°C.[8] This indicates the absence of a cooperative melting transition. The highly branched phytanyl chains prevent the formation of a tightly packed, ordered gel phase even at low temperatures.[4]
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Membrane Packing and Fluidity: While the branched chains prevent tight packing into a gel state, they create membranes with high mechanical and chemical stability.[11] The area per lipid for diphytanoyl lipids is significantly larger than for their straight-chain counterparts.[2] However, the extensive van der Waals interactions between the interdigitating methyl groups of the phytanyl chains contribute to a stable, yet fluid, membrane structure.
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Low Permeability: Despite their fluidity, membranes composed of archaeal lipids exhibit remarkably low permeability to water and ions.[3][9] This barrier function is critical for archaea living in high-salt or extreme pH environments. The dense packing of the branched isoprenoid chains in the membrane core is thought to be a key contributor to this property.
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High Electrical Stability: Electrophysiology measurements on bilayers demonstrate that membranes containing DPhPE exhibit high electrical resistance and stability against applied electrical potentials.[11] Pure DPhPE bilayers, in particular, show very high stability, a property essential for applications in biosensing and for hosting ion channels.[11]
Experimental Protocol: Characterization by Differential Scanning Calorimetry (DSC)
To validate the claim that DPhPE-containing membranes lack a distinct phase transition, Differential Scanning Calorimetry (DSC) is the gold-standard technique.[4] DSC measures the heat flow into or out of a sample as it is heated or cooled, allowing for the detection of thermal events like phase transitions.
Objective: To determine the thermotropic phase behavior of DPhPE liposomes and compare it to a conventional diester lipid (DPPC).
Methodology:
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Liposome Preparation:
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Dissolve dry DPhPE lipid powder in a chloroform/methanol (2:1, v/v) solvent mixture.
-
Evaporate the solvent under a stream of nitrogen gas to form a thin lipid film on the wall of a round-bottom flask.
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Place the flask under high vacuum for at least 2 hours to remove any residual solvent.
-
Hydrate the lipid film with a suitable buffer (e.g., 10 mM phosphate buffer, 150 mM NaCl, pH 7.4) at a temperature well above the expected transition temperature of any control lipids (e.g., 60°C for DPPC).
-
Vortex the suspension to form multilamellar vesicles (MLVs).
-
(Optional) To form large unilamellar vesicles (LUVs), subject the MLV suspension to multiple freeze-thaw cycles followed by extrusion through polycarbonate filters with a defined pore size (e.g., 100 nm).
-
-
DSC Analysis:
-
Accurately transfer a known amount of the liposome suspension into an aluminum DSC pan.
-
Prepare a reference pan containing the same volume of buffer.
-
Seal both pans hermetically.
-
Place the sample and reference pans into the DSC instrument.
-
Equilibrate the system at the starting temperature (e.g., 10°C).
-
Scan the temperature upwards at a controlled rate (e.g., 1°C/min) to a final temperature (e.g., 80°C).
-
Record the differential heat flow as a function of temperature.
-
-
Data Interpretation:
-
The resulting thermogram for a control lipid like DPPC will show a sharp endothermic peak at its known transition temperature (~41°C), representing the heat absorbed during the gel-to-liquid crystalline transition.
-
In contrast, the thermogram for pure DPhPE liposomes will show a flat baseline with no significant endothermic peaks, confirming the absence of a cooperative phase transition in this temperature range.[8]
-
Caption: Experimental workflow for analyzing DPhPE phase behavior using DSC.
Applications in Drug Development and Biophysical Research
The unique physical properties of DPhPE make it an invaluable tool for both fundamental research and pharmaceutical applications.
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Stable Model Membranes: Researchers use DPhPE and its phosphocholine analogue (DPhPC) to create exceptionally stable liposomes (archaeosomes) and planar lipid bilayers.[12][13] These model systems are ideal for studying the function of reconstituted membrane proteins or for investigating membrane interactions, as they are not complicated by phase transitions within the typical range of biological experiments.[2]
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Helper Lipid in Nanoparticle Formulations: DPhPE can be used as a "helper lipid" in lipid nanoparticle (LNP) formulations for the delivery of therapeutics like siRNA and mRNA.[13][14] The role of the helper lipid is to facilitate the endosomal escape of the payload into the cytoplasm. While 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE) is a more common helper lipid that promotes the formation of non-bilayer hexagonal phases, the distinct packing properties of DPhPE can be leveraged to modulate the stability, biodistribution, and delivery efficiency of LNPs.[14][15] For instance, substituting other helper lipids with DPhPE analogues can alter protein adsorption and influence organ-specific delivery.[14]
Conclusion
1,2-di-o-phytanyl-sn-glycero-3-phosphoethanolamine is more than just a structural curiosity. Its physical properties—rooted in its archaeal-like ether linkages and branched phytanyl chains—provide a unique combination of fluidity and extreme stability. The absence of a gel-to-liquid crystalline phase transition over a broad temperature range, coupled with low permeability and high electrical resistance, makes DPhPE an indispensable component for creating robust model membranes and an intriguing candidate for advanced drug delivery systems. A thorough understanding of these properties is essential for scientists and researchers aiming to harness the power of archaeal lipid chemistry to solve challenges in biophysics and medicine.
References
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- Thermotropic phase behaviour of mixed liposomes of archaeal diether and conventional diester lipids.AKJournals.
- Structure and phase behavior of archaeal lipid monolayers.PubMed.
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- On Physical Properties of Tetraether Lipid Membranes: Effects of Cyclopentane Rings.PMC.
- Vesicular and Planar Membranes of Archaea Lipids: Unusual Physical Properties and Biomedical Applic
- Biosynthesis of archaeal membrane ether lipids.Frontiers.
- Bilayer-Forming Lipids Enhance Archaeal Monolayer Membrane Stability.MDPI.
- Self-assembly and biophysical properties of archaeal lipids.Portland Press.
- 1,2-DIOLEOYL-SN-GLYCERO-3-PHOSPHOETHANOLAMINE.Inxight Drugs.
- Vesicular and Planar Membranes of Archaea Lipids: Unusual Physical Properties and Biomedical Applic
- Vesicle and bilayer formation of diphytanoylphosphatidylcholine (DPhPC) and diphytanoylphosphatidylethanolamine (DPhPE) mixtures and their bilayers' electrical stability.PubMed.
- 1,2-Dioleoyl-sn-glycero-3-phosphoethanolamine.Sigma-Aldrich.
- 1,2-di-O-phytanyl-sn-glycero-3-phosphoethanolamine (Highly Pure).Molecular Depot.
- Helper Lipid Structure Influences Protein Adsorption and Delivery of Lipid Nanoparticles to Spleen and Liver.PMC.
- 1,2-Di-O-Phytanyl-sn-Glycero-3-Phosphoethanolamine, Highly Pure.Avanti Polar Lipids.
- Physicochemical characterization of 1,2-diphytanoyl-sn-glycero-3-phosphocholine in model membrane systems.PubMed.
- Sketch of the structures of the lipids used,... | Download Scientific Diagram.
- Properties of Diphytanoyl Phospholipids at the Air–Water Interface.
- 1,2-Diphytanoyl-sn-glycero-3-phosphoethanolamine.Chem-Impex.
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